4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole
Description
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole ring fused with a 6-chloropyrimidine moiety. The isoxazole ring (a five-membered ring with oxygen and nitrogen) and the pyrimidine group (a six-membered aromatic ring with two nitrogen atoms) contribute to its unique electronic and steric properties. This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyrimidine derivatives in biologically active molecules, such as kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYALXNYVICHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8ClN3O
- Molecular Weight : 213.63 g/mol
- Structure : The compound features a chlorinated pyrimidine and an isoxazole moiety, contributing to its unique chemical behavior.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways crucial for bacterial survival.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound has also shown promise as an antiviral agent. It has been tested against several viruses, including influenza and HIV. The proposed mechanism involves inhibiting viral replication by targeting specific viral enzymes necessary for the viral life cycle.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleic acid synthesis.
- Receptor Modulation : It modulates receptor activity, which may alter cellular signaling pathways critical for pathogen survival.
- Cell Cycle Disruption : In cancer cells, it has been observed to induce cell cycle arrest, leading to apoptosis.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against a panel of pathogens. The results indicated that it was particularly effective against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Antiviral Research
In a clinical trial assessing its antiviral properties, this compound was administered to patients with chronic viral infections. The trial reported a significant reduction in viral load among participants, highlighting the compound's therapeutic potential .
Comparison with Similar Compounds
The following analysis compares 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole with structurally related derivatives, focusing on substituent effects, synthesis methods, physical properties, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Chlorine at the pyrimidine’s 6-position may increase electrophilicity, influencing reactivity in cross-coupling reactions .
Key Observations :
- Yields for vicinal diaryl-substituted isoxazoles range from 70–93%, depending on substituent reactivity .
- Flash chromatography with gradient elution (Hexane/EtOAc) is a common purification strategy .
Physical and Spectroscopic Properties
Key Observations :
Preparation Methods
Preparation of 6-Chloropyrimidin-4-yl Intermediate
A critical intermediate for the target compound is 4,6-dichloropyrimidine derivatives, which can be selectively chlorinated and functionalized.
- Chlorination Reaction:
Starting from pyrimidine dihydroxy derivatives (e.g., 5-methoxyl-4,6-dihydroxypyrimidine disodium salt), chlorination is achieved using phosphorus oxychloride (POCl₃) under controlled heating (80–140 °C) for 2–6 hours. The reaction mixture is then subjected to reduced pressure to recover excess POCl₃. Hydrolysis and extraction steps with trichloroethylene and water follow to isolate the chlorinated pyrimidine intermediate.
This method yields 5-methoxyl-4,6-dichloropyrimidine with high purity and yield (170–240 mass parts from 245 mass parts starting material).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Chlorination | POCl₃, 80–140 °C, 2–6 h | Formation of 4,6-dichloropyrimidine |
| Extraction | Trielene and water, hydrolysis ≤80 °C | Separation of chlorinated intermediate |
| Purification | Methyl alcohol dissolution, cooling, drying | Pure 5-methoxyl-4,6-dichloropyrimidine |
- Condensation Reaction:
The chlorinated pyrimidine is then reacted with nucleophiles such as sulfanilamide sodium in dimethyl sulfoxide (DMSO) at 70–100 °C with pH adjustment (8–10). After reaction completion, acidification and crystallization yield the desired substituted chloropyrimidine.
Synthesis of 5-Methylisoxazole Fragment
The 5-methylisoxazole ring is commonly prepared via cyclization reactions involving ethylacetoacetate derivatives and hydroxylamine salts.
- Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150 °C forms ethyl ethoxymethyleneacetoacetic ester.
- Subsequent reaction with hydroxylamine sulfate (preferred over hydrochloride for cleaner reaction) and sodium acetate at −20 to 10 °C yields ethyl-5-methylisoxazole-4-carboxylate.
- Hydrolysis with strong acid converts the ester to 5-methylisoxazole-4-carboxylic acid.
- Conversion to acid chloride with thionyl chloride enables further coupling.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cyclization | Ethylacetoacetate, triethylorthoformate, acetic anhydride, 75–150 °C | Formation of ethyl ethoxymethyleneacetoacetic ester |
| Isoxazole ring formation | Hydroxylamine sulfate, sodium acetate, −20 to 10 °C | Ethyl-5-methylisoxazole-4-carboxylate |
| Hydrolysis | Strong acid | 5-Methylisoxazole-4-carboxylic acid |
| Acid chloride formation | Thionyl chloride | 5-Methylisoxazole-4-carbonyl chloride |
This process is optimized to minimize by-products such as isomeric impurities and degradation products, ensuring high purity and yield of the isoxazole intermediate.
Coupling of 6-Chloropyrimidin-4-yl and 5-Methylisoxazole Moieties
The final step involves coupling the chloropyrimidine intermediate with the isoxazole fragment or its derivatives.
- While direct literature on the exact coupling of 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole is limited, analogous methods involve nucleophilic aromatic substitution on the chloropyrimidine ring by isoxazole derivatives or their activated forms.
- Conditions typically involve polar aprotic solvents (e.g., DMSO), controlled temperature (70–100 °C), and pH adjustment to facilitate substitution at the 4-position of the chloropyrimidine ring.
- Purification involves crystallization, washing, and drying to isolate the final product with high yield and minimal by-products.
Comparative Data Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield/Outcome | Notes |
|---|---|---|---|---|---|
| Chlorination of pyrimidine | POCl₃, 5-methoxyl-4,6-dihydroxypyrimidine | 80–140 | 2–6 hours | 170–240 mass parts product | Recovery of POCl₃, hydrolysis, extraction |
| Condensation with nucleophile | DMSO, sulfanilamide sodium, pH 8–10 | 70–100 | 1–4 hours | 140–180 mass parts product | Acidification and crystallization |
| Isoxazole ring formation | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 75–150 | Several hours | High purity ethyl-5-methylisoxazole-4-carboxylate | Hydroxylamine sulfate preferred |
| Acid chloride formation | Thionyl chloride | Ambient to 50 | Short reaction | 5-Methylisoxazole-4-carbonyl chloride | Precursor for coupling |
| Final coupling | Chloropyrimidine intermediate, isoxazole derivative | 70–100 | Hours | Target compound, high purity | pH control critical |
Q & A
Q. What are the standard synthetic protocols for 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, and what are the critical parameters influencing yield?
The synthesis typically involves multi-step heterocyclic condensation. A common approach (derived from analogous isoxazole-pyrimidine systems) starts with chloropyrimidine intermediates reacting with substituted isoxazole precursors. For example, hydroxylamine hydrochloride may be used to form oxime intermediates, followed by cyclization under acidic conditions (e.g., glacial acetic acid reflux) . Key parameters include:
- Temperature control : Cyclization steps often require precise heating (e.g., 80–100°C) to avoid byproduct formation.
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity, while chlorinated solvents (e.g., DCM) improve solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound due to structural similarities with byproducts .
Q. How can structural confirmation of this compound be methodologically validated?
A combination of spectroscopic and computational methods is essential:
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the pyrimidine ring’s chlorine substituent deshields adjacent protons, producing distinct splitting patterns (δ 8.2–8.5 ppm for pyrimidine-H) .
- IR spectroscopy : Stretching frequencies for C=N (1640–1680 cm) and C-O (1200–1250 cm) confirm the isoxazole ring .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when substituents on the pyrimidine and isoxazole rings create stereochemical complexity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?
Low yields often stem from competing side reactions (e.g., over-chlorination or ring-opening). Strategies include:
- Catalytic additives : Using Lewis acids like ZnCl to accelerate cyclization while suppressing side reactions .
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves selectivity by minimizing thermal degradation .
- In-line monitoring : Techniques like HPLC-MS track intermediate formation, enabling real-time adjustments to solvent ratios or temperature .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or impurity profiles. To address this:
- Purity validation : Use high-resolution mass spectrometry (HRMS) and elemental analysis to ensure >98% purity, as trace impurities (e.g., unreacted chloropyrimidine) can skew bioassay results .
- Dose-response profiling : Conduct IC/EC assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate target-specific effects from cytotoxicity .
- Computational docking : Compare binding affinities with homologous enzymes (e.g., DHFR vs. COX-2) to clarify mechanistic hypotheses .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
SAR studies require systematic structural modifications and bioactivity correlation:
- Core modifications : Replace the 6-chloro group on pyrimidine with fluoro or methoxy to assess electronic effects on target binding .
- Isoxazole substitution : Introduce methyl or cyclopropyl groups at the 5-position to evaluate steric influences on membrane permeability .
- Pharmacokinetic profiling : Measure logP (experimental vs. computational) to link hydrophobicity changes to bioavailability trends .
Q. What analytical strategies address stability issues during storage or in biological matrices?
Degradation pathways (e.g., hydrolysis of the isoxazole ring) can be minimized via:
- Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced decomposition .
- Stability-indicating assays : Use RP-HPLC with photodiode array detection to monitor degradation products under stress conditions (e.g., pH 1–13, 40–60°C) .
- Cryopreservation : For in vitro studies, dissolve in DMSO and store at -80°C to maintain integrity over repeated freeze-thaw cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
